![molecular formula C13H23ClN2O2 B12442292 Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[221]heptane-7-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[22 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both aminomethyl and methylidene groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H23ClN2O2 |
|---|---|
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H |
Clave InChI |
QPUDQZHGZUWSKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)


![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
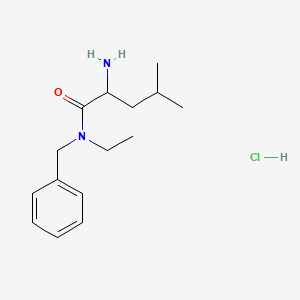



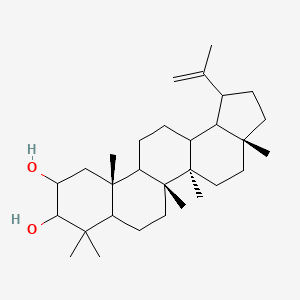
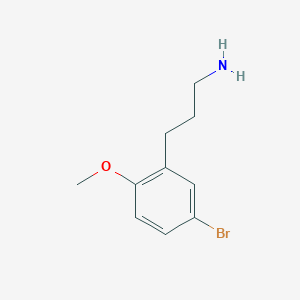
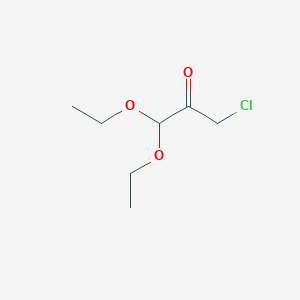
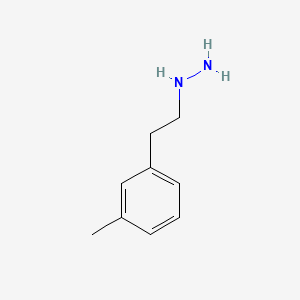
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
